molecular formula C18H16Cl3N3O3S2 B2688824 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide CAS No. 324541-16-4

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2688824
CAS No.: 324541-16-4
M. Wt: 492.81
InChI Key: DRAPLQXFNAFNIL-UHFFFAOYSA-N
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Description

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with a molecular formula of C17H17Cl3N2O3S This compound is characterized by its unique structure, which includes a benzamide core substituted with chloroethyl and benzothiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of the chloroethyl and benzothiazolyl groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the produced compound.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and sulfonamide compounds, such as:

  • N-(4-chlorophenyl)-4-[bis(2-chloroethyl)sulfamoyl]benzamide
  • 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Uniqueness

What sets 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3N3O3S2/c19-8-10-24(11-9-20)29(26,27)13-6-4-12(5-7-13)17(25)23-18-22-16-14(21)2-1-3-15(16)28-18/h1-7H,8-11H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAPLQXFNAFNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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